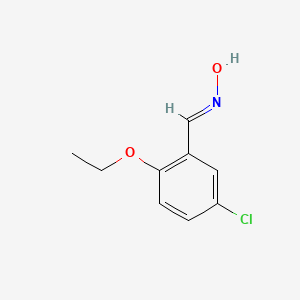

![molecular formula C15H14FN5O B5544638 8-氟-N-[3-(1H-1,2,3-三唑-1-基)丙基]-2-喹啉甲酰胺](/img/structure/B5544638.png)

8-氟-N-[3-(1H-1,2,3-三唑-1-基)丙基]-2-喹啉甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinoline derivatives, including those with fluorogenic groups, typically involves condensation reactions. For instance, the synthesis of a fluorescent derivative of quinoline, involving the condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with N-(6-aminohexyl)-5-dimethylaminonaphthalenesulfonamide, is reported. This process includes steps like hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to 8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide often features intricate arrangements due to the presence of triazole and fluorine. Such structures can exhibit significant biological activity, influenced by the introduction of fluorine atoms and the positioning of triazole nuclei (Meščić Macan et al., 2019).

科学研究应用

荧光和结合性质

- 含喹啉的杯芳烃荧光离子载体: Casnati 等人(2003)的研究考察了喹啉荧光团的结合性质,揭示了它们作为对钠离子和锶离子的荧光离子载体的有效性。这项研究提供了对喹啉衍生物在基于荧光的离子检测和配位化学中的应用的见解 (Casnati 等人, 2003).

抗增殖活性和 DNA/RNA 结合

- 苯并咪唑喹啉的抗增殖活性和 DNA/RNA 结合: Meščić Macan 等人(2019)合成了苯并咪唑喹啉并对其进行了评估,突出了它们作为抗肿瘤剂的潜力。研究表明它们的 DNA/RNA 结合亲和力和作为结合模式的嵌入,有助于理解它们的抗增殖机制 (Meščić Macan 等人, 2019).

抗菌活性

- 新型抗菌剂 8-氯喹啉酮: Kuramoto 等人(2003)专注于新型喹啉酮衍生物的抗菌特性,揭示了其对革兰氏阳性菌和革兰氏阴性菌的有效活性。这项研究有助于抗生素研究领域,尤其是在耐药菌株的背景下 (Kuramoto 等人, 2003).

自组装和结构分析

- 芳香族寡酰胺折叠体的自缔合: Shang 等人(2014)研究了含有喹啉甲酸的寡酰胺折叠体的自缔合性质。这项研究在分子自组装和复杂分子结构的设计方面具有重要意义 (Shang 等人, 2014).

抗癌活性

- 三唑喹啉的合成和抗癌活性: Reddy 等人(2015)合成了一系列三唑喹啉衍生物,并评估了它们的抗癌活性。他们的发现为这些化合物在癌症治疗中的潜在应用提供了宝贵的信息 (Reddy 等人, 2015).

微纤维形成

- 通过分级自组装形成扭曲螺旋微纤维: Gan 等人(2013)探索了芳香族寡酰胺折叠体自组装成扭曲螺旋微纤维的过程,有助于理解分子组装和新型材料结构的开发 (Gan 等人, 2013).

抗分枝杆菌评估

- 新型氧氟沙星衍生物和抗分枝杆菌评估: Dinakaran 等人(2008)合成并评估了新型喹啉衍生物的抗分枝杆菌活性,为开发针对分枝杆菌感染的新疗法提供了见解 (Dinakaran 等人, 2008).

放射性配体可视化

- 喹啉-2-甲酰胺的标记和评估: Matarrese 等人(2001)专注于合成和评估喹啉-2-甲酰胺衍生物作为放射性配体。这项研究在医学成像领域具有重要意义,特别是对于使用 PET 扫描进行无创评估 (Matarrese 等人, 2001).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

8-fluoro-N-[3-(triazol-1-yl)propyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O/c16-12-4-1-3-11-5-6-13(19-14(11)12)15(22)17-7-2-9-21-10-8-18-20-21/h1,3-6,8,10H,2,7,9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIRHQGMXNMTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)NCCCN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)